molecular formula C8H7ClO2 B2420129 5-Chloro-4-hydroxy-2-methylbenzaldehyde CAS No. 1556030-28-4

5-Chloro-4-hydroxy-2-methylbenzaldehyde

Cat. No.: B2420129
CAS No.: 1556030-28-4
M. Wt: 170.59
InChI Key: PCMVDQOACUQATO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-methylbenzaldehyde typically involves the chlorination of 4-hydroxy-2-methylbenzaldehyde. One common method is the reaction of 4-hydroxy-2-methylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions or the use of large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-hydroxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and in perfumery.

    5-Bromo-4-hydroxy-2-methylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-Hydroxy-5-methylbenzaldehyde: Lacks the chlorine atom but has similar chemical properties.

Uniqueness

5-Chloro-4-hydroxy-2-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its chlorinated structure may enhance its antimicrobial properties compared to non-chlorinated analogs .

Properties

IUPAC Name

5-chloro-4-hydroxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVDQOACUQATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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